5-Bromo-2-chloromethylbenzofuran

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

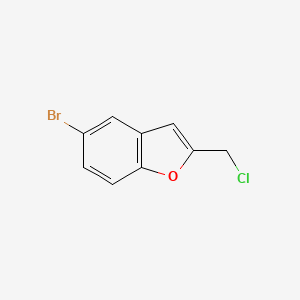

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 5-bromo-2-(chloromethyl)-1-benzofuran. The molecular formula C9H6BrClO indicates a total of eighteen atoms arranged in a specific heterocyclic framework. The compound contains nine carbon atoms forming the benzofuran core structure with substituents, six hydrogen atoms, one bromine atom positioned at the 5-position of the benzene ring, one chlorine atom attached to a methyl group at the 2-position of the furan ring, and one oxygen atom integral to the furan heterocycle.

The molecular weight has been precisely determined as 245.50 grams per mole, reflecting the combined atomic masses of all constituent elements. The Chemical Abstracts Service registry number 38220-78-9 provides unique identification for this compound in chemical databases. Additional nomenclature variants include 5-Bromo-2-(chloromethyl)benzo[b]furan and 5-Bromo-2-chloromethylbenzofuran, which represent alternative systematic naming conventions.

The European Community number 805-501-5 serves as the regulatory identifier within European chemical classification systems. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation C1=CC2=C(C=C1Br)C=C(O2)CCl, which provides a linear representation of the compound's connectivity.

Eigenschaften

IUPAC Name |

5-bromo-2-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKTJSZEQNSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383759 | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-78-9 | |

| Record name | 5-Bromo-2-(chloromethyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38220-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloromethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(chloromethyl)benzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Bromo-2-chloromethylbenzofuran typically involves:

- Bromination at the 5-position of benzofuran to introduce the bromo substituent.

- Chloromethylation at the 2-position to install the chloromethyl group.

These steps require careful control of regioselectivity and reaction conditions to avoid over-bromination or side reactions.

Bromination of Benzofuran Derivatives

Bromination is commonly achieved using molecular bromine or brominating agents under controlled conditions:

- Reagents and Conditions: Molecular bromine (Br2) or bromine sources like N-bromosuccinimide (NBS) in solvents such as dichloromethane or ionic liquids.

- Selectivity: The 5-position on benzofuran is favored due to electronic and steric factors.

- Examples from Analogous Systems: For 5-bromo-2-furfural, selective monobromination was achieved using 1-butyl-3-methylimidazolium tribromide under solvent-free conditions, yielding high regioselectivity and yield.

The introduction of the chloromethyl group at the 2-position of benzofuran can be performed via:

- Chloromethylation Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether are traditional reagents.

- Alternative Methods: Use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of catalysts.

- Reaction Conditions: Typically acid-catalyzed, often under reflux or controlled temperature to minimize side reactions.

Detailed Preparation Example (Inferred from Related Patents and Literature)

While direct patents on this compound are scarce, insights can be drawn from the preparation of related brominated and chlorinated benzofuran or benzophenone derivatives:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Bromination | Benzofuran + Br2 or NBS in solvent (e.g., dichloromethane), controlled temperature | Selective 5-bromo substitution | Control stoichiometry to avoid dibromination |

| 2. Chloromethylation | 5-bromobenzofuran + formaldehyde + HCl or chloromethyl methyl ether, acid catalyst, reflux | Introduction of chloromethyl group at 2-position | Reaction time and temperature critical for selectivity |

| 3. Purification | Recrystallization or chromatography | Pure this compound | Removal of byproducts and unreacted starting materials |

Research Findings and Optimization Notes

- Regioselectivity: Achieving high selectivity for substitution at the 5-position for bromination and 2-position for chloromethylation is crucial. Using ionic liquids or solid-supported catalysts can enhance selectivity and environmental friendliness.

- Environmental Considerations: Traditional methods using aluminum trichloride catalysts and halogenated solvents generate acidic waste and are environmentally challenging. Modern approaches emphasize solvent-free or ionic liquid media to reduce waste.

- Yield and Purity: Optimized reaction conditions can yield products with purity exceeding 99% as verified by HPLC, with yields typically in the range of 90-95% for analogous compounds.

- Catalyst and Solvent Use: Silica gel-supported aluminum trichloride and vacuum conditions improve reaction efficiency and facilitate product isolation in related benzophenone syntheses.

Comparative Table of Preparation Parameters from Related Brominated-Chlorinated Aromatics

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Brominating agent | Br2, NBS, or ionic liquid tribromide | Controls bromination selectivity |

| Chloromethylation reagent | Formaldehyde + HCl or chloromethyl methyl ether | Determines chloromethyl group installation |

| Catalyst | AlCl3 (supported or free), acid catalysts | Enhances electrophilic substitution |

| Solvent | Dichloromethane, ethanol-water mixture, or solvent-free | Affects reaction rate and environmental impact |

| Temperature | 0 to reflux temperatures | Balances reaction speed and selectivity |

| Reaction time | 2-4 hours | Influences yield and byproduct formation |

| Purification method | Recrystallization, filtration | Ensures high purity of final product |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloromethylbenzofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloromethylbenzofuran has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.

Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloromethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Crystal Packing: The 4-chlorophenyl and ethylsulfinyl groups in the triclinic derivative (C₁₇H₁₄BrClO₂S) induce Br···O and C–H···O interactions, stabilizing the lattice . In contrast, the monoclinic compound (C₁₅H₁₀BrClO₂S) exhibits Br···Br interactions due to closer proximity of bromine atoms, a rare phenomenon influenced by the sulfinyl group’s orientation .

- Chloromethyl vs. Sulfinyl Groups : While this compound itself lacks crystallographic data, comparisons suggest that the chloromethyl group may enhance electrophilicity and reactivity compared to sulfinyl substituents, which participate in hydrogen bonding .

Pharmacological and Functional Comparisons

Benzofuran derivatives exhibit diverse biological activities depending on substituents:

- Antimicrobial Activity : 3-Ethylsulfinyl derivatives (e.g., C₁₈H₁₆BrFO₂S) show antifungal properties attributed to the sulfinyl group’s ability to disrupt microbial cell membranes .

- Antitumor Potential: Halogenated analogs like 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran demonstrate cytotoxicity against cancer cells, with the 4-chlorophenyl group enhancing lipophilicity and membrane penetration .

- Structural Flexibility : The chloromethyl group in this compound offers a reactive site for further functionalization (e.g., nucleophilic substitution), unlike sulfinyl or phenylsulfonyl groups, which are more sterically hindered .

Biologische Aktivität

5-Bromo-2-chloromethylbenzofuran (BCMBF) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of BCMBF, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₆BrClO

- Molecular Weight : 233.50 g/mol

- CAS Number : 2795539

BCMBF features a benzofuran core structure with bromine and chloromethyl substituents, which are critical for its biological activity.

Biological Activities

BCMBF has been investigated for various biological activities, including:

-

Antitumor Activity :

Research indicates that BCMBF exhibits significant antiproliferative effects against several cancer cell lines. For example, a study reported that BCMBF demonstrated growth inhibition rates of up to 72.14% against colon cancer cell lines (HCT-116) at a concentration of 10 μM . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. -

Antibacterial Properties :

BCMBF has shown promising antibacterial activity against various strains of bacteria. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus, with inhibition zones measured at 23 mm . The presence of halogen substituents is believed to enhance its antimicrobial efficacy. -

Anti-inflammatory Effects :

Preliminary studies suggest that BCMBF may possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in activated macrophages . This could position BCMBF as a candidate for treating inflammatory diseases.

The biological activity of BCMBF can be attributed to several mechanisms:

- Cell Cycle Disruption : BCMBF has been shown to interfere with the cell cycle progression in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

- Enzyme Inhibition : BCMBF can inhibit specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) enzymes.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, BCMBF was tested against leukemia (K-562), non-small cell lung cancer (NCI-H460), and ovarian cancer (OVCAR-8). The results indicated significant inhibition rates across these lines, with the highest efficacy observed in lung cancer cells at an IC₅₀ value of 0.12 μM .

| Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |

|---|---|---|

| K-562 | 56.84 | N/A |

| NCI-H460 | 80.92 | N/A |

| OVCAR-8 | 44.50 | N/A |

Case Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial effects of BCMBF against standard antibiotics like ciprofloxacin and ketoconazole. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an alternative antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-chloromethylbenzofuran, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation and alkylation of benzofuran precursors. Key steps include:

- Halogenation : Bromine introduction via electrophilic substitution at the 5-position of the benzofuran core, requiring precise temperature control (0–5°C) to avoid over-substitution .

- Chloromethylation : Friedel-Crafts alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under anhydrous conditions, with Lewis acids like AlCl₃ as catalysts .

- Optimization : Reaction progress should be monitored via thin-layer chromatography (TLC), and purity validated using NMR (¹H/¹³C) and mass spectrometry (MS). Yield improvements are achieved by adjusting solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 6.8–7.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm for CH₂Cl). Coupling patterns confirm substitution positions on the benzofuran ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments like [M−Cl]⁺, critical for verifying molecular weight and halogen presence .

- Infrared (IR) Spectroscopy : Detects C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches, with benzofuran C-O-C absorption near 1250 cm⁻¹ .

Q. How does the halogen substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group (–CH₂Cl) is highly electrophilic, enabling nucleophilic displacement (e.g., with amines or thiols) to generate derivatives. Steric hindrance from the bromine at the 5-position slows reactions at the 2-position but enhances regioselectivity .

- Comparative studies of analogs (e.g., 5-Bromo-2-fluoromethylbenzofuran) show that leaving-group ability (Cl > F) and electronic effects (bromine’s electron-withdrawing nature) dictate reaction rates .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo studies of benzofuran derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation in vivo (e.g., CYP450-mediated oxidation of the chloromethyl group) .

- Prodrug Design : Masking the chloromethyl group as a stable ester or amide improves bioavailability, as seen in analogs like Ethyl 5-bromobenzofuran-2-carboxylate .

- Species-Specific Metabolism : Cross-species comparisons (e.g., murine vs. human hepatocytes) clarify discrepancies in cytotoxicity or efficacy .

Q. How can computational chemistry methods predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., kinase inhibitors). The bromine and chloromethyl groups form halogen bonds and hydrophobic contacts, respectively, which stabilize ligand-receptor complexes .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with antimicrobial activity, guiding derivative prioritization .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, identifying critical residues for mutagenesis validation .

Q. What crystallographic techniques are used to determine the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Monoclinic crystal systems (e.g., space group P2₁/c) reveal bond lengths (C–Br: ~1.89 Å) and angles, validated via R-factor refinement (<0.05) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···Br halogen bonding, C–H···O hydrogen bonds) that stabilize crystal packing .

- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data from SCXRD .

Data Contradiction Analysis

- Example : Divergent cytotoxicity results may arise from assay conditions (e.g., serum protein binding in vitro vs. in vivo). Validate using protein-free assays or dialysis .

Structural Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.